molecular formula C19H28BrNO3 B8213387 tert-Butyl (3-bromo-5-methoxyphenyl)(cyclohexylmethyl)carbamate

tert-Butyl (3-bromo-5-methoxyphenyl)(cyclohexylmethyl)carbamate

Cat. No.: B8213387
M. Wt: 398.3 g/mol
InChI Key: ZDTPOKOXYZFCGZ-UHFFFAOYSA-N
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Description

tert-Butyl (3-bromo-5-methoxyphenyl)(cyclohexylmethyl)carbamate: is an organic compound that features a tert-butyl group, a brominated methoxyphenyl ring, and a cyclohexylmethyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-5-methoxyphenyl)(cyclohexylmethyl)carbamate typically involves multi-step organic reactions. One common method includes the bromination of 3-methoxyphenyl compounds followed by the introduction of the tert-butyl carbamate group. The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and tert-butyl carbamate in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and carbamation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form corresponding quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of new substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Biology: In biological research, tert-Butyl (3-bromo-5-methoxyphenyl)(cyclohexylmethyl)carbamate can be used to study enzyme interactions and inhibition due to its potential as a ligand for certain enzymes.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-5-methoxyphenyl)(cyclohexylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s stability and lipophilicity, allowing it to effectively interact with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex. The methoxy group can engage in hydrogen bonding, contributing to the overall binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
  • tert-Butyl (3-bromo-5-methoxyphenyl)carbamate

Comparison: Compared to similar compounds, tert-Butyl (3-bromo-5-methoxyphenyl)(cyclohexylmethyl)carbamate is unique due to the presence of the cyclohexylmethyl group, which can significantly influence its chemical reactivity and biological activity. The cyclohexylmethyl group can enhance the compound’s hydrophobicity and steric bulk, potentially leading to improved binding interactions with target proteins and increased stability in biological systems.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-(3-bromo-5-methoxyphenyl)-N-(cyclohexylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BrNO3/c1-19(2,3)24-18(22)21(13-14-8-6-5-7-9-14)16-10-15(20)11-17(12-16)23-4/h10-12,14H,5-9,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTPOKOXYZFCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCCCC1)C2=CC(=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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